HM30181AK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor this compound selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. This compound is not systemically absorbed.
Scientific Research Applications
P-glycoprotein Inhibition and Pharmacokinetics
- HM30181AK is primarily researched as a potent P-glycoprotein (P-gp) inhibitor. It plays a significant role in modifying the pharmacokinetics of various drugs by inhibiting P-gp, which is crucial in drug absorption and distribution (Kim et al., 2014). This inhibition has been demonstrated to increase the systemic exposure to certain drugs, notably loperamide, suggesting this compound's potential to enhance the oral bioavailability of P-gp substrate drugs (Cha et al., 2013).
Application in Enhancing Drug Efficacy
- This compound has shown effectiveness in increasing the therapeutic efficacy of certain chemotherapy drugs. For instance, it has been combined with paclitaxel to potentially offer an orally effective anti-tumor regimen. This combination overcomes the P-gp mediated efflux of chemotherapy drugs from tumor cells, thus enhancing their intracellular concentrations and cytotoxicity (Kwak et al., 2010).
Enhancing Oral Bioavailability of Drugs
- Studies have focused on the role of this compound in improving the oral bioavailability of drugs that are usually poorly absorbed due to P-gp activity. This attribute is particularly significant in developing oral formulations of drugs that were previously only effective through intravenous administration (Kim et al., 2016).
Pharmacokinetic Properties and Tolerability
- The tolerability and pharmacokinetic properties of this compound have been a subject of study, revealing insights into its absorption, distribution, metabolism, and excretion when administered orally. Such studies are fundamental for determining the appropriate dosages and administration frequencies for optimal therapeutic effects (Kim et al., 2012).
properties
IUPAC Name |
Unknown |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HM30181AK; HM-30181AK; HM 30181AK. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.